molecular formula C9H7BrF2O2 B6334573 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane CAS No. 1307795-09-0

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane

Cat. No.: B6334573
CAS No.: 1307795-09-0
M. Wt: 265.05 g/mol
InChI Key: UZOKJHSLXHOSDW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane is a bromo- and difluoro-substituted aromatic compound featuring a 1,3-dioxolane ring. The molecule’s structure combines a phenyl ring with bromine at the ortho position and fluorine atoms at the 4 and 5 positions. The 1,3-dioxolane moiety is a five-membered cyclic acetal, which contributes to the compound’s stability and reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its halogen substituents that enable cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-(2-bromo-4,5-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-6-4-8(12)7(11)3-5(6)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOKJHSLXHOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4,5-difluorobenzaldehyde

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial Process
Catalyst PTSA (0.01 equiv)H₂SO₄ or zeolites
Solvent TolueneSolvent-free bromination
Temperature 20°C (18 h)30–50°C (3–5 h)
Yield 81.5%82.5–97%
Purity Chromatography-dependent≥93% post-distillation

Challenges and Mitigation Strategies

  • Regiochemical Control : Fluorine’s strong electron-withdrawing effect necessitates precise stoichiometry to avoid polybromination.

  • Purification : Column chromatography remains standard, but distillation (as in) improves scalability.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the dioxolane ring .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(4,5-difluorophenyl)-1,3-dioxolane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dioxolane ketones or carboxylic acids.

    Reduction: Formation of 2-(4,5-difluorophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific enzymes, bind to receptors, or interact with DNA/RNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional isomerism of halogen and other substituents significantly impacts electronic and steric properties:

Compound Name Substituents (Phenyl Ring) Key Electronic Effects
2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane 2-Br, 4-F, 5-F Electron-withdrawing F groups deactivate the ring; Br at ortho position sterically hindered .
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane 4-Br, 2-F, 6-F Para-Br allows easier access for nucleophilic substitution compared to ortho-Br .
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane 2-Br, 4-OCH₃, 5-OCH₃ Methoxy groups donate electrons, increasing ring reactivity in electrophilic substitutions .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F Meta-Br reduces steric hindrance but alters regioselectivity in coupling reactions .

Key Insight : Fluorine’s electron-withdrawing nature reduces aromatic ring reactivity compared to methoxy groups, while bromine’s position (ortho vs. para) dictates steric accessibility for further reactions.

Biological Activity

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a dioxolane ring combined with halogen substituents contributes to its reactivity and interaction with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C9_{9}H6_{6}BrF2_{2}O2_{2} and a molar mass of approximately 277.09 g/mol. The dioxolane ring structure is characterized by two oxygen atoms within a five-membered ring, which enhances its reactivity compared to non-cyclic analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, it was found to have significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisExcellent activity
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosaPerfect activity
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Candida albicans (fungal)Significant activity

The compound demonstrated excellent antibacterial activity against S. aureus and S. epidermidis, while it was ineffective against E. coli and K. pneumoniae .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may influence cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound's interaction with specific molecular targets—such as enzymes involved in cell proliferation—has been a focus of research. It is believed that the halogen substituents enhance the compound's ability to bind to these targets, potentially leading to inhibition of tumor growth .

Case Studies

A series of experiments were conducted to evaluate the biological activities of various derivatives of 1,3-dioxolanes, including the target compound. These studies utilized different cancer cell lines to determine cytotoxicity and efficacy:

  • Study on MCF-7 Cells : The compound exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range (1.29–2.96 μM). Treated cells showed alterations in morphology and a notable increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage .
  • Cell Cycle Analysis : Flow cytometry revealed that a substantial portion of cells treated with the compound were arrested in the S phase of the cell cycle, suggesting that it may trigger apoptosis through DNA damage pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized difluorophenyl precursor. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can selectively introduce bromine at the 2-position of the aromatic ring . The dioxolane ring is formed via acid-catalyzed cyclization of a diol with a carbonyl compound (e.g., using p-toluenesulfonic acid in refluxing toluene) . Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous confirmation of the dioxolane ring geometry and halogen positioning. For example, monoclinic crystal systems (space group P2₁) with refined R factors < 0.10 are commonly reported .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the dioxolane protons (δ 4.8–5.2 ppm) and distinguish bromine/fluorine-induced deshielding effects on adjacent carbons .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, facilitated by the electron-withdrawing effect of the 4,5-difluoro substituents, which activate the aromatic ring. Reaction conditions (e.g., Pd-catalyzed coupling or microwave-assisted heating) can optimize substitution with amines or thiols. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids requires Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF at 80°C .

Q. What strategies resolve contradictions in biological activity data across studies with halogen-substituted dioxolane derivatives?

  • Methodological Answer : Discrepancies often arise from variations in halogen positioning (e.g., 2-bromo vs. 3-bromo) or dioxolane ring conformation. Systematic structure-activity relationship (SAR) studies should:

  • Compare IC50_{50} values for anti-acetylcholinesterase (AChE) activity across analogs (e.g., 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane vs. 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane) .
  • Use molecular docking to assess binding affinity differences caused by fluorine’s electronegativity altering the compound’s dipole moment .

Q. How can computational modeling predict the compound’s interactions with biological targets like acetylcholinesterase (AChE)?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G**) optimize the compound’s geometry, while molecular docking (AutoDock Vina) simulates binding to AChE’s catalytic site (PDB ID: 4EY7). Key interactions include:

  • Bromine forming halogen bonds with Tyr336.
  • Fluorine substituents stabilizing π-stacking with Trp86 .
    • Validation via in vitro enzyme inhibition assays (Ellman’s method) confirms computational predictions .

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